molecular formula C11H10Cl2O3 B1456362 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-49-6

1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1456362
M. Wt: 261.1 g/mol
InChI Key: GQYIWEIDOKUONP-UHFFFAOYSA-N
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Description

The compound “1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone” is likely a complex organic molecule. It appears to contain a dichlorophenyl group, a dioxolane group, and an ethanone group1. However, without more specific information or context, it’s difficult to provide a detailed description.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.



Molecular Structure Analysis

I was unable to find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

No specific information on the chemical reactions involving this compound was found.



Physical And Chemical Properties Analysis

I couldn’t find any specific information on the physical and chemical properties of this compound.


Scientific Research Applications

Enzymatic Degradation and Organic Pollutant Treatment

The enzymatic approach has been highlighted for the remediation or degradation of various organic pollutants, which sometimes pose challenges due to their recalcitrant nature. In studies focusing on the degradation of recalcitrant compounds, enzymes, in the presence of redox mediators, have shown a significant enhancement in the range of substrates and efficiency of degradation. This methodology has been applied in the treatment of industrial effluents/wastewater, potentially playing a vital role in the near future. Enzymes like laccases, lignin peroxidases, manganese peroxidases, and others, in combination with redox mediators, have been exploited for this purpose, suggesting a method of application for compounds like 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone in environmental remediation efforts (Husain & Husain, 2007).

Chemical Synthesis and Structural Properties

In the realm of chemical synthesis, the reaction of chloral with substituted anilines leading to the formation of various chloroethylidene anilines has been studied, offering insights into the synthetic routes and structural properties of related compounds. This research has shown that different conditions and reactants can yield a variety of products, highlighting the potential for creating novel compounds with structural similarities to 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone for various applications (Issac & Tierney, 1996).

Environmental Contamination and Remediation

Studies on 1,4-Dioxane, a compound structurally related to 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, have provided valuable information on the challenges of dealing with such contaminants in the environment. These studies have highlighted the need for advanced oxidation processes (AOPs) for the effective degradation of resistant organic compounds in water, offering potential methodologies for the treatment of similar compounds (Qutob et al., 2022).

Antioxidant Properties and Medicinal Chemistry

Research on the antioxidant potential of chromones, compounds with structural similarities to 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, suggests their importance in preventing cell impairment which leads to various diseases. This highlights the potential therapeutic applications of such compounds in fields such as genetics, pharmacology, and microbiology (Yadav et al., 2014).

Synthetic Phenolic Antioxidants and Toxicity

Studies on synthetic phenolic antioxidants, which share some functional groups with 1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, have raised concerns about their environmental presence and potential toxicity. This body of research underscores the importance of evaluating the environmental and health impacts of such compounds, guiding future research and regulatory considerations (Liu & Mabury, 2020).

Safety And Hazards

No specific safety and hazard information for this compound was found.


Future Directions

As for future directions, it’s hard to predict without more information on the current state of research on this compound.


properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-8-2-1-7(5-9(8)13)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYIWEIDOKUONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204791
Record name Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-49-6
Record name Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-49-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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